Lanthanumtitaniumoxid (La2Ti2O7)

Übersicht

Beschreibung

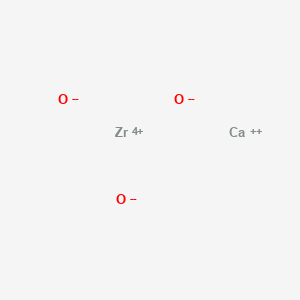

Lanthanum titanium oxide (La2Ti2O7) is a useful research compound. Its molecular formula is La2O7Ti2 and its molecular weight is 485.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lanthanum titanium oxide (La2Ti2O7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum titanium oxide (La2Ti2O7) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hochtemperatursensoren

La2Ti2O7 ist ein hervorragender Kandidat für Hochtemperatursensoranwendungen aufgrund seiner hohen Curie-Temperatur (Tc = 1461 °C) und der Linearität der Temperatur gegenüber dem elektrischen Widerstand . Dies macht es für den Einsatz in Umgebungen geeignet, in denen genaue Temperaturmessungen entscheidend sind, wie z. B. in der Luft- und Raumfahrt, der Kernenergie und der Automobilindustrie. Die Fähigkeit des Materials, seine ferroelektrischen Eigenschaften bei erhöhten Temperaturen zu erhalten, ermöglicht die Entwicklung von Sensoren, die den rauen Bedingungen in Gasturbinen standhalten können, die oft 1000 °C übersteigen .

UV-Photodetektoren

Die Nanostrukturen von La2Ti2O7 können als UV-Photodetektoren verwendet werden . Diese Nanostrukturen zeigen eine schmale Absorption im UV-Bereich von 200 bis 350 nm, wodurch sie sich ideal für die Erkennung von UV-Strahlung eignen. Das Material zeigt eine scharfe Photostromantwort mit einer Abklingzeit von 1,7 Sekunden unter UV-Bestrahlung bei 390 nm . Diese Eigenschaft ist besonders nützlich in der Umweltüberwachung und der Entwicklung von Geräten, die UV-Licht empfindlich sein müssen.

Piezoelektrische Materialien

Aufgrund seiner anisotropen physikalischen Eigenschaften spielt La2Ti2O7 eine bedeutende Rolle als Hochtemperatur-Piezomaterial . Es wird in der Elektronik, Materialverarbeitung, Automobil-, Luft- und Raumfahrt-, Kernreaktor- und Energieerzeugungsindustrie eingesetzt. Die Synthese von La2Ti2O7 durch das Solvothermalverfahren ermöglicht die Kontrolle über die Form, die Größenverteilung und die kristalline Phase der Partikel, was für die Optimierung seiner piezoelektrischen Eigenschaften entscheidend ist .

Optische Anwendungen

Lanthanverbindungen, einschließlich La2Ti2O7, werden bei der Herstellung von Spezialgläsern verwendet, da sie bei Einarbeitung in Glas besondere optische Eigenschaften aufweisen . Diese Eigenschaften verbessern die Leistung von Linsen, wodurch sie für hochpräzise optische Instrumente geeignet sind.

Katalysatoren

Lanthan ist bekannt für seine katalytischen Eigenschaften und wird in verschiedenen organischen Synthesen verwendet . Die Einarbeitung von La2Ti2O7 in Katalysatoren kann die Effizienz und Selektivität chemischer Reaktionen verbessern, wodurch es in industriellen und Laborumgebungen wertvoll wird.

Superlegierungen

Die Zugabe von Lanthan, wie es in La2Ti2O7 vorkommt, zu Superlegierungen kann deren Leistung verbessern . Diese Legierungen werden in Anwendungen eingesetzt, bei denen Materialien extremen Bedingungen standhalten müssen, wie z. B. hohen Temperaturen und korrosiven Umgebungen.

Umweltanwendungen

Wirkmechanismus

Target of Action

Lanthanum titanium oxide (La2Ti2O7) is a compound with a perovskite-like layered structure . Its primary targets are high-temperature environments, where it serves as a sensor material . It is also used in UV photodetectors .

Mode of Action

La2Ti2O7 interacts with its targets through its unique physical properties. It has a high curie temperature (Tc = 1461 °C) and exhibits linearity of temperature vs. electrical resistance . This allows it to accurately measure high temperatures in various applications such as aerospace, nuclear, automobile, and other engineering industries . In the presence of UV illumination at 390 nm, it shows a sharp photocurrent response .

Pharmacokinetics

It is a material used in high-temperature sensors and UV photodetectors .

Result of Action

The primary result of La2Ti2O7’s action is its ability to accurately measure high temperatures and detect UV light. Its high curie temperature and linearity of temperature vs. electrical resistance make it an excellent material for high-temperature sensors . Furthermore, it can serve as a UV photodetector due to its sharp photocurrent response in the presence of UV illumination .

Action Environment

The action of La2Ti2O7 is influenced by environmental factors such as temperature and light. Its effectiveness as a high-temperature sensor is due to its high curie temperature and the linearity of temperature vs. electrical resistance . Its ability to function as a UV photodetector is influenced by the presence of UV illumination .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lanthanum(3+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNRMQXBWOXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

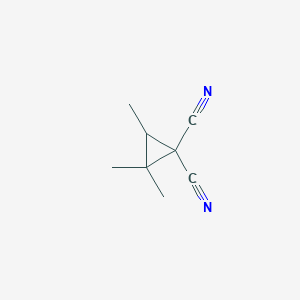

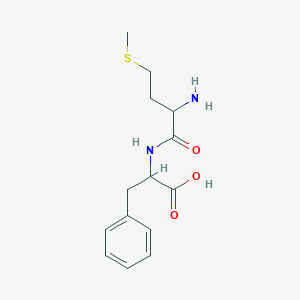

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923319 | |

| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-47-9 | |

| Record name | Lanthanum titanium oxide (La2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum titanium oxide (La2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the doping of Fe and Cr into the La2Ti2O7 structure affect its electronic properties and contribute to the observed improvement in photocatalytic activity?

A1: Synchrotron X-ray absorption spectroscopy revealed that the incorporated Fe and Cr ions directly substitute Ti atoms within the La2Ti2O7 lattice. [] This strategic substitution significantly impacts the material's electronic structure. The presence of Fe and Cr near Ti atoms facilitates electron transfer processes and modifies the local electronic environment of nearby oxygen atoms. These changes ultimately lead to a reduced band gap energy, making the material more responsive to visible light and thus enhancing its photocatalytic activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.